Cas no 2228627-78-7 (6-methoxy-2-(2-nitroethyl)-1H-indole)

6-methoxy-2-(2-nitroethyl)-1H-indole 化学的及び物理的性質
名前と識別子
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- 6-methoxy-2-(2-nitroethyl)-1H-indole
- EN300-1773981
- 2228627-78-7
-
- インチ: 1S/C11H12N2O3/c1-16-10-3-2-8-6-9(4-5-13(14)15)12-11(8)7-10/h2-3,6-7,12H,4-5H2,1H3
- InChIKey: ZFIHKQWIGNBXMI-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC2C=C(CC[N+](=O)[O-])NC=2C=1
計算された属性
- せいみつぶんしりょう: 220.08479225g/mol
- どういたいしつりょう: 220.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
6-methoxy-2-(2-nitroethyl)-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1773981-0.5g |
6-methoxy-2-(2-nitroethyl)-1H-indole |
2228627-78-7 | 0.5g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1773981-10.0g |
6-methoxy-2-(2-nitroethyl)-1H-indole |
2228627-78-7 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1773981-10g |
6-methoxy-2-(2-nitroethyl)-1H-indole |
2228627-78-7 | 10g |
$5590.0 | 2023-09-20 | ||
Enamine | EN300-1773981-5g |
6-methoxy-2-(2-nitroethyl)-1H-indole |
2228627-78-7 | 5g |
$3770.0 | 2023-09-20 | ||
Enamine | EN300-1773981-5.0g |
6-methoxy-2-(2-nitroethyl)-1H-indole |
2228627-78-7 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1773981-0.1g |
6-methoxy-2-(2-nitroethyl)-1H-indole |
2228627-78-7 | 0.1g |
$1144.0 | 2023-09-20 | ||
Enamine | EN300-1773981-2.5g |
6-methoxy-2-(2-nitroethyl)-1H-indole |
2228627-78-7 | 2.5g |
$2548.0 | 2023-09-20 | ||
Enamine | EN300-1773981-0.05g |
6-methoxy-2-(2-nitroethyl)-1H-indole |
2228627-78-7 | 0.05g |
$1091.0 | 2023-09-20 | ||
Enamine | EN300-1773981-1.0g |
6-methoxy-2-(2-nitroethyl)-1H-indole |
2228627-78-7 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1773981-0.25g |
6-methoxy-2-(2-nitroethyl)-1H-indole |
2228627-78-7 | 0.25g |
$1196.0 | 2023-09-20 |
6-methoxy-2-(2-nitroethyl)-1H-indole 関連文献
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
4. Book reviews
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
6-methoxy-2-(2-nitroethyl)-1H-indoleに関する追加情報
Introduction to 6-methoxy-2-(2-nitroethyl)-1H-indole (CAS No: 2228627-78-7)
6-methoxy-2-(2-nitroethyl)-1H-indole, identified by the Chemical Abstracts Service Number (CAS No) 2228627-78-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indole family, a class of heterocyclic aromatic molecules known for their diverse biological activities and applications in drug development. The structural features of 6-methoxy-2-(2-nitroethyl)-1H-indole, particularly the presence of a methoxy group at the 6-position and a 2-nitroethyl substituent at the 2-position of the indole core, contribute to its unique chemical properties and potential therapeutic functions.
The synthesis and characterization of 6-methoxy-2-(2-nitroethyl)-1H-indole involve advanced techniques in organic chemistry, including multi-step functional group transformations and purification methodologies. The methoxy group introduces a hydrophobic character, while the nitroethyl moiety enhances lipophilicity, making this compound a promising candidate for various pharmacological applications. Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and metabolic stability of such compounds, facilitating faster drug discovery processes.
In recent years, indole derivatives have been extensively studied for their potential in modulating biological pathways associated with neurological disorders, cancer, and inflammation. The structural motif of 6-methoxy-2-(2-nitroethyl)-1H-indole suggests its potential role as an intermediate in the synthesis of bioactive molecules targeting these pathways. For instance, studies have shown that indole derivatives can interact with transcription factors and enzymes involved in cell signaling, thereby influencing disease progression.
One of the most compelling aspects of 6-methoxy-2-(2-nitroethyl)-1H-indole is its versatility in medicinal chemistry. Researchers have explored its derivatives to develop novel therapeutic agents with improved efficacy and reduced side effects. The nitroethyl group, in particular, has been utilized to enhance drug delivery systems, allowing for targeted action within specific cellular compartments. This approach has been particularly relevant in oncology, where localized delivery of chemotherapeutic agents can minimize systemic toxicity.
The pharmacokinetic profile of 6-methoxy-2-(2-nitroethyl)-1H-indole is another area of interest. Studies indicate that this compound exhibits moderate solubility in both aqueous and lipid environments, which is advantageous for formulating oral or injectable medications. Additionally, its stability under various physiological conditions makes it a suitable candidate for long-term therapeutic use. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its molecular structure and confirm its purity.
Recent clinical trials have begun to explore the potential applications of 6-methoxy-2-(2-nitroethyl)-1H-indole in treating certain types of cancer. The compound has shown promise in preclinical studies by inhibiting key enzymes involved in tumor growth and angiogenesis. Furthermore, its ability to cross the blood-brain barrier has opened new avenues for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. These findings highlight the importance of indole derivatives as scaffolds for developing next-generation therapeutics.
The role of 6-methoxy-2-(2-nitroethyl)-1H-indole in modulating immune responses has also been investigated. Research suggests that this compound can influence cytokine production and immune cell trafficking, making it a potential candidate for immunomodulatory therapies. Such applications are particularly relevant in autoimmune diseases where dysregulation of the immune system plays a critical role. The ability of 6-methoxy-2-(2-nitroethyl)-1H-indole to interact with multiple targets within the immune system underscores its therapeutic potential.
In conclusion, 6-methoxy-2-(2-nitroethyl)-1H-indole (CAS No: 2228627-78-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and diverse biological activities make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most challenging diseases faced by humanity today.
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